molecular formula C9H11Cl B13220303 2-Chloro-4-ethyl-1-methylbenzene CAS No. 89032-10-0

2-Chloro-4-ethyl-1-methylbenzene

Cat. No.: B13220303
CAS No.: 89032-10-0
M. Wt: 154.63 g/mol
InChI Key: RLRGLGNLRXJNCT-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-1-methylbenzene is a substituted benzene derivative featuring chloro, ethyl, and methyl groups at positions 1, 4, and 2, respectively. Such compounds are typically used as intermediates in organic synthesis, agrochemicals, or pharmaceuticals. The closest analogs include methoxy-substituted derivatives (e.g., 2-Chloro-4-methoxy-1-methylbenzene) and trichloromethoxy variants, which will form the basis of this comparison.

Properties

CAS No.

89032-10-0

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

IUPAC Name

2-chloro-4-ethyl-1-methylbenzene

InChI

InChI=1S/C9H11Cl/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3

InChI Key

RLRGLGNLRXJNCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethyl-1-methylbenzene (p-ethyl toluene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{11}\text{Cl} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and alkylation.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.

    Alkylation: Alkyl halides in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Nitration: 2-Chloro-4-ethyl-1-methyl-5-nitrobenzene.

    Sulfonation: 2-Chloro-4-ethyl-1-methyl-5-sulfonic acid.

    Oxidation: 2-Chloro-4-carboxy-1-methylbenzene.

Scientific Research Applications

2-Chloro-4-ethyl-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-1-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing the reaction to proceed. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming substituents to the meta position relative to the chlorine atom.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features of related compounds:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences
2-Chloro-4-methoxy-1-methylbenzene 54788-38-4 Cl (1), CH₃ (2), OCH₃ (4) C₉H₁₁ClO 170.64 Methoxy group
2-Chloro-1-methyl-4-(trichloromethoxy)benzene 1404194-40-6 Cl (1), CH₃ (2), OCCl₃ (4) C₉H₇Cl₄O 303.43 Trichloromethoxy group
2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene 146949-20-4 Complex bis-methoxy and chloro substituents C₂₃H₂₁Cl₂O₄ 443.32 Extended aromatic framework

Key Observations :

  • Substituent Effects : Methoxy (-OCH₃) groups are electron-donating, enhancing aromatic ring reactivity in electrophilic substitution reactions. In contrast, trichloromethoxy (-OCCl₃) groups are electron-withdrawing, reducing reactivity .
  • Molecular Weight : Trichloromethoxy derivatives exhibit higher molecular weights due to additional chlorine atoms, impacting solubility and volatility .

Physicochemical Properties

Limited data is available in the evidence, but inferences can be made:

  • Boiling/Melting Points : Methoxy-substituted compounds (e.g., 2-Chloro-4-methoxy-1-methylbenzene) likely have lower melting points than trichloromethoxy analogs due to reduced molecular symmetry and weaker intermolecular forces .
  • Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol), whereas trichloromethoxy groups enhance lipophilicity, favoring non-polar solvents .

Biological Activity

2-Chloro-4-ethyl-1-methylbenzene, also known as p-chloroethylbenzene, is a chlorinated aromatic compound with significant applications in organic synthesis. Its molecular formula is C9H11ClC_9H_{11}Cl and it has a molecular weight of approximately 154.64 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

  • Molecular Formula : C9H11ClC_9H_{11}Cl
  • Molecular Weight : 154.64 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • LogP (octanol-water partition coefficient) : 3.21, indicating moderate lipophilicity which may influence its biological activity .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including chlorinated benzenes, exhibit varying degrees of antimicrobial activity. Specifically, studies have shown that the introduction of chlorine in the para position of substituted phenols can significantly alter their biological properties. For instance, compounds similar to this compound have demonstrated antimicrobial effects against various bacterial strains, although the specific activity of this compound remains less documented in literature .

Toxicity and Safety Profile

The toxicity profile of chlorinated aromatic compounds is crucial in evaluating their safety for use in pharmaceuticals and industrial applications. According to safety data:

  • Risk Codes : R22 (Harmful if swallowed), R51/53 (Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment) .
  • Safety Instructions : Avoid inhalation and contact with skin and eyes; handle with care to prevent environmental release .

Case Studies

Data Table: Biological Activity Overview

PropertyValue/Description
Molecular FormulaC9H11ClC_9H_{11}Cl
Molecular Weight154.64 g/mol
LogP3.21
Antimicrobial ActivityPotentially active against various bacteria
Toxicity Risk CodesR22, R51/53
Safety InstructionsAvoid inhalation and skin contact

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